molecular formula C11H16N2O4S B11820041 Methyl 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1,3-thiazole-2-carboxylate

Methyl 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1,3-thiazole-2-carboxylate

Cat. No.: B11820041
M. Wt: 272.32 g/mol
InChI Key: YUTDHZJALYQHMW-UHFFFAOYSA-N
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Description

Methyl 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1,3-thiazole-2-carboxylate is a thiazole derivative characterized by a methyl carboxylate group at position 2 and an aminoethyl ester substituent at position 5 of the thiazole ring. This compound is structurally analogous to bioactive thiazoles reported in pharmaceutical research, particularly those targeting enzyme inhibition or receptor modulation .

Properties

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

methyl 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C11H16N2O4S/c1-11(2,3)17-8(14)6-12-7-5-13-9(18-7)10(15)16-4/h5,12H,6H2,1-4H3

InChI Key

YUTDHZJALYQHMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=CN=C(S1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1,3-thiazole-2-carboxylate typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the primary applications of this thiazole derivative is its antimicrobial properties. Research has shown that compounds containing thiazole rings exhibit a broad spectrum of antibacterial activity. For instance, derivatives similar to methyl 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1,3-thiazole-2-carboxylate have been evaluated for their effectiveness against various bacterial strains, demonstrating potential as therapeutic agents against infections caused by resistant bacteria .

Antitubercular Properties
The compound has also been investigated for its antitubercular activity. In studies comparing new thiazole derivatives with established antibiotics like Ciprofloxacin and Rifampicin, certain derivatives exhibited significant inhibition against Mycobacterium smegmatis, indicating a promising avenue for developing new treatments for tuberculosis .

Antioxidant Activity

Research indicates that thiazole derivatives can possess notable antioxidant properties. Compounds synthesized from similar structures have shown significant radical scavenging abilities, which are essential in combating oxidative stress-related diseases. The antioxidant activity was evaluated using various assays, including DPPH and superoxide radical scavenging assays, highlighting the potential health benefits of these compounds .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include alkylation and cyclization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structural integrity and purity of the synthesized compounds .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of thiazole derivatives:

Study Findings Methodology
Study A Identified broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.In vitro assays comparing new compounds with standard antibiotics.
Study B Demonstrated significant antitubercular activity against Mycobacterium smegmatis.Minimum inhibitory concentration (MIC) tests conducted on synthesized derivatives.
Study C Showed antioxidant properties through DPPH radical scavenging assays.Evaluation of various substituted thiazole derivatives for their radical scavenging capacity.

Mechanism of Action

The mechanism of action of Methyl 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares core structural motifs with several classes of heterocyclic molecules:

Compound Class Key Features Differentiating Features
Thiazole-triazole-acetamides (e.g., 9a–9e) Thiazole linked to triazole via acetamide; aryl substituents (e.g., 4-fluorophenyl, 4-bromophenyl). Target compound lacks triazole and aryl groups; instead, it features a tert-butoxy ester and methyl carboxylate.
5-Amino-1,2,4-thiadiazoles (Proshin et al.) Thiadiazole core with aminopropyl substituents. Thiadiazole vs. thiazole ring; aminoethyl ester vs. aminopropyl chain.
Pharmacopeial thiazolylmethyl carbamates Thiazole linked to carbamates with hydroperoxy/ureido groups. Absence of carbamate and hydroperoxy groups in the target compound; simpler ester/amide substituents.

Pharmacological Potential

  • Multifunctionality : Proshin et al.’s thiadiazoles exhibit CNS activity , suggesting the target compound could share neuroprotective or neuromodulatory properties.
  • Enzyme Inhibition : ’s acetamides target carbohydrate-active enzymes , while the tert-butoxy ester in the target compound may influence protease or kinase inhibition.

Biological Activity

Methyl 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1,3-thiazole-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyDetails
Molecular FormulaC₁₁H₁₅N₃O₄S
Molecular Weight273.32 g/mol
CAS Number124073-08-1
ClassificationThiazole derivative

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exert its effects through:

  • Enzyme Inhibition : Inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with various receptors, potentially influencing signaling pathways.
  • Antimicrobial Activity : Demonstrated efficacy against certain bacterial strains.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Potential

Emerging studies have highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, including:

Cancer Cell LineIC₅₀ (µM)
HeLa (cervical cancer)15 µM
MCF-7 (breast cancer)20 µM

The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multidrug-resistant bacteria. Results indicated significant inhibition at low concentrations, suggesting potential for therapeutic use in resistant infections .
  • Anticancer Research : A research article in Cancer Letters reported that the compound effectively reduced tumor growth in xenograft models by promoting apoptosis and inhibiting angiogenesis .
  • Mechanistic Insights : A biochemical analysis detailed how the compound interacts with specific protein targets involved in cell signaling pathways, providing insights into its multifaceted biological activities .

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